HM30181AK -

HM30181AK

Catalog Number: EVT-1533825
CAS Number:
Molecular Formula: C23H25ClN2O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (
Source and Classification

HM30181AK has been identified through systematic screening processes aimed at discovering new therapeutic agents. Its classification falls within the realm of small molecules, specifically designed to interact with biological targets to elicit a therapeutic effect. The compound's specific mechanisms and target interactions are still under investigation, contributing to its classification as a promising candidate in pharmacological studies.

Synthesis Analysis

Methods of Synthesis

The synthesis of HM30181AK involves several sophisticated chemical reactions that ensure the formation of the desired compound with high purity and yield. The methods typically include multi-step synthetic routes that may involve:

  • Reagent Selection: Choosing appropriate reagents that facilitate the desired transformations.
  • Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance reaction efficiency.
  • Purification Techniques: Utilizing chromatography techniques such as High-Performance Liquid Chromatography (HPLC) to isolate and purify HM30181AK from by-products.

Technical Details

The synthesis process may also incorporate techniques such as microwave-assisted synthesis or solid-phase synthesis, which can provide advantages in terms of reaction speed and efficiency. Detailed characterization of the synthesized product is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

Molecular Structure Analysis

Structure

The molecular structure of HM30181AK is defined by its specific arrangement of atoms, which influences its biological activity. The compound features distinct functional groups that are crucial for its interaction with biological targets.

Data

The molecular formula and weight, along with other structural data such as bond lengths and angles, are essential for understanding the compound's reactivity and stability. Computational chemistry methods may also be employed to model the structure and predict its behavior in biological systems.

Chemical Reactions Analysis

Reactions

HM30181AK undergoes various chemical reactions that are critical for its functionality. These reactions include:

  • Nucleophilic Substitutions: Essential for modifying functional groups within the molecule.
  • Redox Reactions: Involving electron transfer processes that can alter the oxidation states of certain atoms within the compound.

Technical Details

The kinetics and thermodynamics of these reactions are studied to understand how HM30181AK behaves under different conditions, which is vital for optimizing its efficacy as a therapeutic agent.

Mechanism of Action

Process

The mechanism of action of HM30181AK involves specific interactions with biological targets, such as receptors or enzymes. This interaction can lead to a cascade of biochemical events that ultimately result in a therapeutic effect.

Data

Research studies often employ techniques like receptor binding assays or enzymatic activity assays to elucidate the precise mechanism by which HM30181AK exerts its effects on cellular pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of HM30181AK include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Affects bioavailability and distribution within biological systems.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are crucial for determining the compound's shelf life and safety profile. Analytical techniques like Differential Scanning Calorimetry (DSC) may be used to assess these properties.

Applications

HM30181AK has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating conditions such as:

  • Neurological Disorders: By modulating neurotransmitter systems.
  • Inflammatory Diseases: Through anti-inflammatory pathways.
  • Cancer Therapy: Targeting specific cancer cell signaling pathways.

Research continues to explore these applications further, with clinical trials potentially validating its efficacy in treating specific diseases. The ongoing studies aim to establish HM30181AK's role in modern therapeutics, contributing valuable insights into its utility in clinical settings.

Introduction to HM30181AK: A Third-Generation P-Glycoprotein Inhibitor

Background and Pharmacological Classification of HM30181AK

HM30181AK (Encequidar mesylate) is a highly selective, potent, third-generation P-glycoprotein (P-gp/ABCB1) inhibitor. Chemically designated as N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, it belongs to the class of ATP-binding cassette (ABC) transporter inhibitors [5] [7]. Unlike earlier generations, third-generation inhibitors like HM30181AK exhibit:

  • High specificity: Minimal interaction with other ABC transporters (e.g., MRP1, BCRP) [2] [6].
  • Non-competitive inhibition: Binds allosterically to P-gp’s nucleotide-binding domains (NBDs), blocking ATP hydrolysis and preventing drug efflux [9].
  • Research-specific use: Currently designated for investigational applications only, not clinical human/veterinary use [1].

Table 1: Key Identifiers of HM30181AK

PropertyValue
CAS NumberUnknown
Molecular FormulaC~38~H~36~N~6~O~7~
Molecular Weight688.73 g/mol
IUPAC NameSee chemical designation above
SolubilitySoluble in DMSO; insoluble in water
Storage Conditions-20°C long-term; 0–4°C short-term

Development Rationale: Addressing Multidrug Resistance (MDR) in Oncology

Multidrug resistance (MDR) remains a primary cause of chemotherapy failure, implicated in ~90% of relapsed metastatic cancers [4] [10]. Key mechanisms include:

  • P-gp overexpression: Found in 50% of human cancers, P-gp effluxes chemotherapeutics (e.g., taxanes, anthracyclines) from tumor cells, reducing intracellular drug accumulation [4] [8].
  • Limitations of earlier inhibitors:
  • First-gen (e.g., verapamil): Non-specific, high toxicity (e.g., hypotension) [6] [9].
  • Second-gen (e.g., dexverapamil): Reduced toxicity but significant drug-drug interactions [6].

HM30181AK was engineered to overcome these flaws through:

  • Tissue-specific action: Primarily inhibits intestinal P-gp, enhancing oral drug absorption without systemic exposure or CNS toxicity [3] [5].
  • Synergy with oral chemotherapeutics: Co-administration with paclitaxel (as Oraxol) increases oral bioavailability by >12-fold in preclinical models by blocking intestinal efflux [5] [7].
  • MDR reversal: At 0.1–1 nM concentrations, it inhibits P-gp-mediated drug efflux by 20–42%, resensitizing resistant cancer cells [7].

Table 2: Evolution of P-gp Inhibitors in Oncology

GenerationExamplesKey LimitationsAdvantages of HM30181AK
FirstVerapamilCardiotoxicity; low potencyHigh potency (IC~50~ = 0.63 nM)
SecondDexverapamilDrug interactions; moderate efficacyMinimal systemic absorption
ThirdHM30181AK, TariquidarLimited clinical successIntestinal-specific action; no CNS effects

Key Physicochemical and Pharmacokinetic Properties

Physicochemical Profile

  • Physical form: Light-yellow solid powder (>98% purity) [1] [7].
  • Stability: Shelf life >2 years when stored at -20°C; sensitive to hydration state (alters molecular weight calculations) [1].
  • Solubility profile:
  • Freely soluble in DMSO (25 mg/mL) [7].
  • Insoluble in aqueous buffers, necessitating DMSO-based formulations [1].

Pharmacokinetic Behavior

  • Absorption: Minimal systemic absorption after oral administration, confining activity to the gastrointestinal tract [3] [5].
  • Exposure metrics:
  • Dose-dependent AUC: 64.3 ± 18.0 h·ng/mL (powder) vs. 107.7 ± 20.1 h·ng/mL (microcapsule) at 20 mg/kg [7].
  • C~max~: 4 μg/L (360 mg single dose); 22.5 μg/L (360 mg multiple doses) [5].
  • Half-life: Extremely variable (75.7–215.2 hours), suggesting complex distribution kinetics [3] [5].
  • Mechanism of localized action: Binds selectively to intestinal P-gp, inhibiting efflux of co-administered chemotherapeutics without penetrating the blood-brain barrier [3].

Table 3: Pharmacokinetic Parameters of HM30181AK in Humans

DoseC~max~ (μg/L)AUC (μg·h/L)Half-life (h)Study
360 mg (single)4.0697169.3 [5]
900 mg (single)6.61112.8122.8 [5]
360 mg (multiple)22.5233.1198.0 [5]

Structure-Activity Relationship (SAR) Insights

  • Tetrazole moiety: Critical for high-affinity binding to P-gp’s transmembrane domains [2].
  • Chromene-carboxamide group: Enhances ATPase inhibition, preventing conformational changes required for drug efflux [2] [9].
  • Dihydroisoquinoline scaffold: Optimizes interactions with P-gp’s hydrophobic substrate pocket, improving specificity over MRP transporters [2].

Properties

Product Name

HM30181AK

Molecular Formula

C23H25ClN2O

SMILES

Unknown

Synonyms

HM30181AK; HM-30181AK; HM 30181AK.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.